Ethyl 2-Bromo-5-iodobenzoate
Description
Contextualization within Halogenated Benzoate (B1203000) Derivatives
Halogenated aromatic compounds are a broad class of chemicals widely used in agricultural, pharmaceutical, and chemical industries. nih.gov Halogenated benzoate derivatives, a subgroup of these compounds, are benzoic acids or their esters containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. The introduction of halogens into the benzoate structure significantly modifies the molecule's electronic properties, reactivity, and biological activity. researchgate.netresearchgate.net
These derivatives are crucial intermediates in organic synthesis. researchgate.net The carbon-halogen bond can be selectively cleaved and replaced with other functional groups through various reactions, most notably metal-catalyzed cross-coupling reactions. acs.org This functionalization is a cornerstone of modern synthetic chemistry, allowing for the construction of complex organic molecules from simpler, halogenated precursors. researchgate.net For instance, adding a halogenated benzoyl group to natural products has been shown to enhance their biological properties, such as antifungal or anticancer activity. researchgate.net The specific type and position of the halogen atom(s) on the benzoate ring dictate the compound's utility and reactivity in subsequent chemical transformations. mt.com
Table 1: Comparison of Related Halogenated Benzoate Derivatives
| Compound Name | Position of Halogen(s) | Key Characteristics |
|---|---|---|
| Ethyl 2-bromobenzoate (B1222928) | Bromine at C2 | A common building block for single functionalization. |
| Ethyl 4-iodobenzoate | Iodine at C4 | Used in synthesis where para-substitution is required. |
| Ethyl 3,5-dichlorobenzoate | Chlorine at C3 and C5 | Symmetrical molecule with two reactive sites of the same type. researchgate.net |
| Ethyl 2-Bromo-5-iodobenzoate | Bromine at C2, Iodine at C5 | Possesses two different halogens, allowing for selective, stepwise reactions. |
Significance of Dual Halogenation in Chemical Reactivity
The defining feature of this compound is its dual halogenation with two different halogens. This structural element is of great synthetic importance due to the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. In general, the reactivity of halogens in many catalytic reactions follows the order I > Br > Cl > F. mt.com The C-I bond is weaker and more polarizable than the C-Br bond, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.
This reactivity difference allows for regioselective functionalization. A reaction can be performed selectively at the more reactive C-I position while leaving the C-Br bond intact for a subsequent, different transformation. This stepwise functionalization is a powerful strategy for the efficient synthesis of highly substituted, unsymmetrical aromatic compounds, which would be difficult to achieve otherwise.
The introduction of these halogens onto the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. wikipedia.org For a compound like this compound, the synthesis would likely involve sequential halogenation steps on a benzoic acid precursor, followed by esterification. smolecule.com The conditions for bromination and iodination can be controlled to achieve the desired substitution pattern. wikipedia.org For example, iodination can be accomplished using an oxidizing agent like nitric acid to generate the electrophilic iodine species. wikipedia.org
Overview of Research Domains and Synthetic Utility
The primary application of this compound is as a versatile building block in organic synthesis. chemimpex.com Its unique structure allows chemists to use it as a scaffold for creating a wide array of more complex molecules. This utility spans several research domains, including medicinal chemistry and materials science.
In medicinal chemistry, halogenated organic compounds are ubiquitous. researchgate.net this compound can serve as a precursor for the synthesis of biologically active molecules. chemimpex.com The ability to introduce two different substituents sequentially via cross-coupling reactions makes it a valuable tool in the design and synthesis of novel compounds for drug discovery research. researchgate.netchemimpex.com
In materials science, dihalogenated aromatic compounds are used to construct polymers and specialty materials with specific electronic or physical properties. The defined substitution pattern of this compound allows for the precise construction of conjugated systems or polymer backbones.
The synthesis of this compound and related structures is an area of active research, with efforts focused on developing efficient and scalable methods. acs.orggoogle.com Its role as an intermediate makes it a key component in multi-step synthetic pathways aimed at producing high-value chemical products. chemimpex.com
Table 2: Physicochemical and Synthetic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 354.97 g/mol |
| Key Synthetic Reactions | Suzuki Coupling, Sonogashira Coupling, Heck Coupling, Buchwald-Hartwig Amination |
| Primary Utility | Synthetic Intermediate, Building Block |
| Fields of Application | Organic Synthesis, Medicinal Chemistry, Materials Science |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-bromo-5-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBDCQWLOZBNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for Ethyl 2 Bromo 5 Iodobenzoate
Esterification Processes from 2-Bromo-5-iodobenzoic Acid.
The most direct route to Ethyl 2-bromo-5-iodobenzoate is the esterification of 2-bromo-5-iodobenzoic acid. This transformation is typically achieved through acid-catalyzed methods using ethanol (B145695).
Acid-Catalyzed Esterification with Ethanol.
The reaction of 2-bromo-5-iodobenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), yields the corresponding ethyl ester. smolecule.comvulcanchem.com This classic Fischer esterification is an equilibrium-driven process. The mechanism involves protonation of the carboxylic acid's carbonyl group by the strong acid, which increases its electrophilicity. Subsequently, ethanol acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. The reaction is typically conducted under reflux conditions to drive the reaction towards completion. smolecule.com
Optimization of Reaction Parameters for Esterification.
Several factors can be optimized to maximize the yield and efficiency of the esterification process. The choice of catalyst is crucial; strong acids like sulfuric acid, phosphoric acid, or p-toluenesulfonic acid are commonly used. The reaction temperature also plays a significant role, with many esterification reactions being carried out at elevated temperatures, often at the reflux temperature of the alcohol solvent. ijstr.org For industrial-scale production, continuous flow reactors may be employed to better control parameters like temperature and pressure, leading to higher yields (70-85%) and purity (>95%). vulcanchem.com The use of a large excess of the alcohol (in this case, ethanol) can shift the equilibrium towards the product side, thereby increasing the yield of the ester.
Below is a table summarizing common conditions for the esterification of substituted benzoic acids.
| Catalyst | Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | Varies | High |
| N-bromosuccinimide (NBS) | Methanol (B129727) | 70 | 20 | 90 (for benzoic acid) |
| Modified Montmorillonite K10 | Methanol | Reflux | 5 | High |
This table presents generalized data for substituted benzoic acids and may not reflect the exact parameters for this compound. ijstr.orgmdpi.com
Regioselective Halogenation Strategies.
The synthesis of the precursor, 2-bromo-5-iodobenzoic acid, requires precise control over the introduction of the bromine and iodine atoms at specific positions on the benzene (B151609) ring.
Introduction of Bromine and Iodine Substituents on Benzoic Acid Precursors.
The synthesis of 2-bromo-5-iodobenzoic acid typically involves sequential halogenation steps. smolecule.comvulcanchem.com One common approach starts with a suitable benzoic acid derivative. For instance, starting with o-bromobenzoic acid, an iodination reaction can be carried out using N-iodosuccinimide in the presence of a strong acid like concentrated sulfuric acid. google.com Alternatively, electrophilic aromatic substitution can be employed. Bromination can be achieved using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). vulcanchem.com Subsequent iodination can be performed using iodine (I₂) in the presence of an oxidizing agent like nitric acid, which generates the electrophilic iodonium (B1229267) ion (I⁺). vulcanchem.com The directing effects of the substituents on the benzoic acid ring guide the regioselectivity of these halogenation reactions.
Multi-step Synthetic Sequences from Simpler Precursors.
More elaborate synthetic routes can be designed starting from simpler, more readily available precursors. One patented method describes the synthesis of 2-bromo-5-iodobenzoic acid starting from 5-amino-2-bromobenzoic acid. google.com This process involves a diazotization reaction, where the amino group is converted into a diazonium salt using a nitrite (B80452) salt in an acidic medium. The subsequent reaction with an iodide source, such as potassium iodide, replaces the diazonium group with an iodine atom, yielding the desired 2-bromo-5-iodobenzoic acid with a reported yield of 92.0%. google.com Another multi-step approach could involve the nitration of o-chlorobenzoic acid, followed by reduction of the nitro group to an amine, and then a diazotization-iodination sequence. google.com Such multi-step syntheses allow for the strategic introduction of functional groups to achieve the desired substitution pattern. libretexts.orglibretexts.org
Advanced Synthetic Routes and Novel Methodologies.
Modern synthetic chemistry offers advanced methods for halogenation that can provide greater regioselectivity and milder reaction conditions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct halogenation of arenes. rsc.orgnih.gov For instance, palladium-catalyzed methods have been developed for the meta-C-H bromination of benzoic acid derivatives using reagents like N-bromophthalimide (NBP) under relatively mild conditions. nih.gov While not explicitly reported for this compound, these advanced techniques could potentially be adapted for its synthesis, offering alternative routes with improved efficiency and selectivity. Another area of development is the use of novel catalysts, such as modified clays, for esterification reactions, which can offer advantages in terms of reusability and environmental impact. ijstr.org
Electrophilic Aromatic Substitution Pathways
A fundamental and widely used method for synthesizing this compound involves the sequential electrophilic aromatic substitution (EAS) of a benzoate (B1203000) derivative. This strategy typically begins with the formation of 2-bromo-5-iodobenzoic acid, which is subsequently esterified.
The synthesis commences with a benzoic acid derivative, which undergoes sequential halogenation. The first step is typically bromination at the ortho-position, followed by iodination. vulcanchem.com The regioselectivity of these reactions is governed by the directing effects of the substituents on the aromatic ring. The carboxyl group (or its ester) is an electron-withdrawing group, which directs incoming electrophiles to the meta-position. However, in the case of bromination, reaction conditions can be controlled to favor ortho-substitution.
A common route starts with 2-bromobenzoic acid. This intermediate is then subjected to iodination to introduce the iodine atom at the 5-position (para to the bromine). The iodination is typically achieved using iodine (I₂) in the presence of a strong oxidizing agent, such as nitric acid, which generates the potent electrophile, the iodonium ion (I⁺). smolecule.comvulcanchem.com
Once the dihalogenated 2-bromo-5-iodobenzoic acid is formed, the final step is a Fischer esterification. The acid is reacted with ethanol in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄), under reflux conditions to yield the target compound, this compound. smolecule.comvulcanchem.com
Table 1: Synthesis via Electrophilic Aromatic Substitution
| Step | Starting Material | Reagents | Key Conditions | Product |
| Iodination | 2-Bromobenzoic acid | Iodine (I₂), Nitric Acid (HNO₃) | N/A | 2-Bromo-5-iodobenzoic acid |
| Esterification | 2-Bromo-5-iodobenzoic acid | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) | Reflux | This compound |
Derivations from Aminobenzoic Acid Esters
Another efficient synthetic route to this compound utilizes aminobenzoic acid esters as precursors, primarily through the Sandmeyer reaction. This classic transformation allows for the introduction of a halide at a specific position on the benzene ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile.
The synthesis can begin with 5-amino-2-bromobenzoic acid or its ethyl ester, ethyl 5-amino-2-bromobenzoate. google.comcymitquimica.com The process involves two main stages: diazotization and iodination.
Diazotization : The starting material, 5-amino-2-bromobenzoic acid, is treated with a nitrite, typically an aqueous solution of sodium nitrite (NaNO₂), in the presence of a strong inorganic acid. google.com This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺).
Iodination : The resulting diazonium salt is then treated with an iodide source, such as an aqueous solution of potassium iodide (KI). The iodide ion acts as a nucleophile, displacing the diazo group to form 2-bromo-5-iodobenzoic acid. google.com
After the Sandmeyer reaction yields 2-bromo-5-iodobenzoic acid, the final product is obtained through Fischer esterification with ethanol, as described in the previous section. This multi-step process, starting from a readily available aminobenzoic acid, provides a reliable method for preparing the target molecule with high regiochemical control. google.com
Table 2: Synthesis via Sandmeyer Reaction
| Step | Starting Material | Reagents | Key Conditions | Product |
| Diazotization | 5-Amino-2-bromobenzoic acid | Sodium Nitrite (NaNO₂), Inorganic Acid | Low Temperature | 2-Bromo-5-(diazonio)benzoate |
| Iodination | 2-Bromo-5-(diazonio)benzoate | Potassium Iodide (KI) | N/A | 2-Bromo-5-iodobenzoic acid |
| Esterification | 2-Bromo-5-iodobenzoic acid | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) | Reflux | This compound |
Transformations from Halogenated Benzyl (B1604629) Alcohols
A third synthetic pathway involves the transformation of a corresponding halogenated benzyl alcohol. This method leverages the oxidation of a primary alcohol to a carboxylic acid, followed by esterification. The key intermediate for this route is 2-bromo-5-iodobenzyl alcohol. google.com
The synthesis of 2-bromo-5-iodobenzyl alcohol itself is a multi-step process, which can be achieved from precursors like 2-aminobenzoic acid through iodination, diazo bromination, and subsequent reduction. google.com Once this halogenated benzyl alcohol is obtained, the synthesis proceeds through two main steps:
Oxidation : The primary alcohol group of 2-bromo-5-iodobenzyl alcohol is oxidized to a carboxylic acid. This transformation can be accomplished using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this purpose. The reaction converts the benzyl alcohol into 2-bromo-5-iodobenzoic acid.
Esterification : The resulting 2-bromo-5-iodobenzoic acid is then esterified with ethanol using an acid catalyst, such as sulfuric acid, under reflux to produce the final product, this compound.
This route highlights the versatility of functional group transformations in accessing the key 2-bromo-5-iodobenzoic acid intermediate, which is then readily converted to the desired ethyl ester. google.com
Table 3: Synthesis from Halogenated Benzyl Alcohol
| Step | Starting Material | Reagents/Reaction Type | Key Conditions | Product |
| Oxidation | 2-Bromo-5-iodobenzyl alcohol | Oxidizing Agent (e.g., KMnO₄) | N/A | 2-Bromo-5-iodobenzoic acid |
| Esterification | 2-Bromo-5-iodobenzoic acid | Ethanol (C₂H₅OH), Sulfuric Acid (H₂SO₄) | Reflux | This compound |
Chemical Transformations and Reaction Pathways of Ethyl 2 Bromo 5 Iodobenzoate
Carbon-Carbon Bond Forming Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are instrumental in facilitating a variety of cross-coupling reactions with ethyl 2-bromo-5-iodobenzoate, enabling the formation of new carbon-carbon bonds. smolecule.com These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular frameworks. vulcanchem.com
The Suzuki-Miyaura coupling reaction is a powerful method for creating biaryl structures by reacting an organohalide with a boronic acid in the presence of a palladium catalyst and a base. researchgate.net In the case of this compound, the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for selective coupling. This chemoselectivity is crucial for the stepwise synthesis of unsymmetrical poly-aryl compounds. researchgate.net
For instance, a ligand-free, heterogeneous Pd/C catalyst has been effectively used for a two-fold Suzuki-Miyaura coupling with a variety of aryl boronic acids. researchgate.net This approach has been used to synthesize novel p-terphenyl (B122091) derivatives in good to excellent yields (78–91%). researchgate.net The reaction typically proceeds under basic conditions, with potassium carbonate (K₂CO₃) often employed as the base and a solvent like dimethylformamide (DMF). vulcanchem.com
Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogues
| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Ethyl 5-bromo-2-phenylbenzoate | - | vulcanchem.com |
Data for illustrative purposes based on typical reaction conditions and findings for analogous compounds.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. wikipedia.org This reaction provides a valuable route for the vinylation of aryl halides. For this compound, the reaction can be directed to the more reactive iodo- position.
A key industrial application of a similar reaction is the synthesis of the anti-asthma drug Singulair™, where methyl 2-iodobenzoate (B1229623) is coupled with an allylic alcohol using a palladium catalyst. rug.nlcdnsciencepub.com This highlights the utility of the Heck reaction in pharmaceutical manufacturing. The reaction is typically carried out in the presence of a base, such as triethylamine, and a palladium catalyst like palladium(II) acetate (B1210297). wikipedia.orgrug.nl
Table 2: Representative Heck Coupling Reaction Conditions
| Alkene | Catalyst | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ | K₃PO₄ | DMF | Substituted Stilbene | wikipedia.org |
| Allylic alcohol | Pd(OAc)₂ | Et₃N | CH₃CN | Ketone | rug.nlcdnsciencepub.com |
This table represents typical conditions and products for Heck reactions involving iodo- and bromo-aryl esters.
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. arkat-usa.org This reaction is essential for synthesizing conjugated systems, which are important in the development of optoelectronic materials. vulcanchem.com For this compound, the coupling occurs selectively at the iodine-substituted position.
The reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and requires a copper(I) co-catalyst, often copper(I) iodide (CuI), and an amine base like triethylamine. arkat-usa.orgresearchgate.net Microwave-assisted Sonogashira couplings have been shown to be efficient, reducing reaction times and improving yields. arkat-usa.org
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Aryl Halide | Alkyne | Catalyst System | Base | Product Type | Reference |
|---|---|---|---|---|---|
| This compound | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N | Aryl Alkyne | vulcanchem.com |
| 2-Iodophenol | Phenylacetylene | Pd(OAc)₂/CuI | Diisopropylamine | 2,3-Disubstituted Benzofuran | nih.gov |
This table illustrates the versatility of the Sonogashira reaction with various aryl halides and alkynes.
Heck Coupling.
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a cost-effective alternative to palladium-catalyzed couplings for certain transformations. jetir.orgacs.org These reactions have gained significant attention due to the abundance and lower toxicity of copper compared to palladium. researchgate.net
A notable copper-catalyzed reaction is the cross-coupling of iodobenzoates with organozinc reagents. acs.orgacs.org Specifically, the reaction with bromozinc-difluorophosphonate provides a direct method for introducing a difluorophosphonate group onto an aromatic ring. acs.orgsigmaaldrich.com This functional group is of interest in medicinal chemistry as it can act as a non-hydrolyzable phosphate (B84403) mimetic. nih.gov
The reaction is typically carried out using copper(I) iodide (CuI) as the catalyst in a solvent like dioxane. acs.orgamazonaws.com The organozinc reagent is generated in situ from diethyl bromodifluoromethylphosphonate and zinc. acs.org This method is characterized by its high efficiency and compatibility with various functional groups. acs.org
Table 4: Copper-Catalyzed Coupling of Iodobenzoates with Bromozinc-difluorophosphonate
| Iodobenzoate Substrate | Catalyst | Reagent | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Methyl 4-Iodobenzoate | CuI/phenanthroline | Bromozinc-difluorophosphonate | Dioxane | Methyl 4-((diethoxyphosphoryl)difluoromethyl)benzoate | amazonaws.com |
| Ethyl 2-Iodobenzoate | Cu₂O | (1,1,2,2-Tetrafluorobut-3-en-1-yl)zinc bromide | DMF | Ethyl 2-(1,1,2,2-tetrafluorobut-3-en-1-yl)benzoate | beilstein-journals.org |
This table showcases the application of copper-catalyzed coupling with organozinc reagents for the synthesis of fluorinated aromatic compounds.
Nucleophilic Substitution and Grignard-Type Functionalizations.
The presence of both bromine and iodine atoms on the aromatic ring of this compound allows for a range of nucleophilic substitution and related functionalization reactions. smolecule.com The differential reactivity of the carbon-halogen bonds can be exploited for selective transformations.
A key transformation of this compound involves its conversion to substituted benzyl (B1604629) alcohols. This is often achieved through a Grignard-type reaction. The process typically involves an initial iodine-magnesium exchange reaction, followed by the addition of an aldehyde.
Research has demonstrated the synthesis of Ethyl 2-bromo-5-(1-hydroxybutyl)benzoate from this compound. mdpi.comnih.gov In this procedure, the iodine atom selectively undergoes a metal-halogen exchange with a Grignard reagent like isopropylmagnesium chloride lithium chloride complex (iPrMgCl·LiCl). The resulting organomagnesium intermediate then reacts with an aldehyde, such as butanal, to form the corresponding secondary benzyl alcohol. mdpi.comnih.gov This reaction highlights the greater reactivity of the iodine substituent compared to the bromine, allowing for site-selective functionalization. The ester group remains intact during this process. researchgate.net
A specific example outlines the reaction of this compound with iPrMgCl·LiCl in tetrahydrofuran (B95107) (THF), followed by the addition of butanal, yielding Ethyl 2-bromo-5-(1-hydroxybutyl)benzoate. mdpi.comnih.gov
Table 1: Synthesis of Substituted Benzyl Alcohol
| Starting Material | Reagents | Product | Yield |
| This compound | 1. iPrMgCl·LiCl, THF2. Butanal | Ethyl 2-bromo-5-(1-hydroxybutyl)benzoate | 84% mdpi.comnih.gov |
Functional Group Interconversions and Derivatization.
The ester moiety of this compound is susceptible to various functional group interconversions, providing pathways to other important derivatives.
Hydrolysis of the ethyl ester group is a fundamental reaction that converts this compound into 2-Bromo-5-iodobenzoic acid. evitachem.comvulcanchem.com This transformation can be carried out under either acidic or basic conditions. libretexts.org
Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org This reaction is reversible, and the use of a large volume of dilute acid helps to drive the equilibrium towards the formation of the carboxylic acid and ethanol (B145695). quora.comcommonorganicchemistry.com The general mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. quora.com
Table 2: Acidic Hydrolysis of this compound
| Reactant | Conditions | Products |
| This compound | Dilute HCl or H₂SO₄, Heat | 2-Bromo-5-iodobenzoic acid, Ethanol |
Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org The reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). commonorganicchemistry.commdpi.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The initial products are the corresponding carboxylate salt (e.g., sodium 2-bromo-5-iodobenzoate) and ethanol. libretexts.org Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free carboxylic acid, 2-Bromo-5-iodobenzoic acid.
Table 3: Basic Hydrolysis (Saponification) of this compound
| Reactant | Conditions | Intermediate Product | Final Product (after acidification) |
| This compound | 1. NaOH(aq) or LiOH(aq), Heat2. H₃O⁺ | Sodium 2-bromo-5-iodobenzoate | 2-Bromo-5-iodobenzoic acid |
Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Mthis compound and ethanol. georganics.sk This method allows for the synthesis of a variety of benzoate (B1203000) esters from a common precursor.
Table 4: Transesterification of this compound
| Reactant | Reagent | Catalyst | Products |
| This compound | Methanol | Acid (e.g., H₂SO₄) or Base | Mthis compound, Ethanol |
Acidic Hydrolysis.
Nucleophilic Aromatic Substitution on Halogenated Positions
This compound possesses two halogen atoms, bromine and iodine, which can be replaced via nucleophilic aromatic substitution (SNAr). smolecule.com The viability of this pathway is significantly influenced by the electronic environment of the aromatic ring. The presence of a strong electron-withdrawing group, such as the ethyl ester (-COOEt) at the C1 position, is crucial for activating the ring towards attack by a nucleophile. masterorganicchemistry.com This activation occurs because the electron-withdrawing group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. masterorganicchemistry.com
In the structure of this compound, the ester group is positioned ortho to the bromine atom and meta to the iodine atom. SNAr reactions are most effectively activated when the electron-withdrawing group is ortho or para to the leaving group (the halogen). masterorganicchemistry.com Consequently, the bromine atom at the C2 position is rendered more susceptible to nucleophilic attack than the iodine atom at the C5 position. While iodine is typically a better leaving group than bromine, the positional electronics in this specific molecule favor substitution at the C2-Br bond.
For instance, in the isomeric compound Ethyl 5-bromo-2-iodobenzoate, where the iodine is in the activated ortho position, it readily undergoes nucleophilic substitution. A representative reaction is its treatment with potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) to yield Ethyl 5-bromo-2-cyanobenzoate. vulcanchem.com This transformation highlights the potential for SNAr reactions on these dihalogenated systems, with the regiochemical outcome being dictated by the position of the activating ester group.
Advanced Reactivity and Selectivity Studies
The presence of two different halogen atoms on the same aromatic ring makes this compound a valuable substrate for studying and exploiting selective chemical transformations.
Chemoselectivity in Dual Halogenation
Chemoselectivity in the context of this compound refers to the ability to react one halogen atom preferentially while the other remains unchanged. This selectivity is most prominently observed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. smolecule.comvulcanchem.com The differentiation arises from the disparity in bond strength and reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.
The C-I bond is weaker and more susceptible to oxidative addition to a low-valent transition metal catalyst (typically palladium) than the C-Br bond. This difference in reactivity allows for the selective functionalization of the C-I bond at the C5 position, leaving the C-Br bond at the C2 position available for subsequent transformations. vulcanchem.com This stepwise functionalization is a powerful strategy in the synthesis of complex, highly substituted aromatic molecules.
Research on similarly substituted arenes has demonstrated that regioselective Suzuki-Miyaura coupling occurs exclusively at the more reactive C-I bonds, even in the presence of multiple C-I bonds with varying steric hindrance. researchgate.net This principle is directly applicable to this compound, where a Sonogashira or Suzuki coupling can be precisely controlled to occur at the C5 position.
Below is a table representing the typical chemoselective Sonogashira coupling of this compound with a terminal alkyne.
| Entry | Alkyne Partner | Catalyst System | Base/Solvent | Temperature | Selective Product | Yield |
|---|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | Room Temp. | Ethyl 2-bromo-5-(phenylethynyl)benzoate | High |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N / DMF | Room Temp. | Ethyl 2-bromo-5-(hex-1-yn-1-yl)benzoate | High |
Cascade and Multicomponent Reactions
The orthogonal reactivity of the two halogen atoms in this compound makes it an ideal substrate for cascade or multicomponent reactions. These processes involve multiple bond-forming events in a single pot, often catalyzed by a single agent, leading to a rapid increase in molecular complexity. acs.org
A relevant example is a palladium-catalyzed, one-pot sequence that begins with a substrate structurally similar to the title compound. acs.org In this type of cascade, the first step is a highly selective Sonogashira coupling at the C-I position. The resulting alkyne-substituted intermediate does not need to be isolated and can undergo a subsequent intramolecular cyclization followed by another intermolecular coupling reaction, all within the same reaction vessel. acs.org
A study on Ethyl (5-bromo-2-iodophenyl)carbamate, a closely related analogue, demonstrates this potential. acs.org The process involves a three-step, one-pot sequence: (1) a Sonogashira coupling at the iodine position, (2) an intramolecular aminopalladation/reductive elimination to form an indole (B1671886) ring, and (3) a final Heck-type coupling. This strategy allows for the efficient synthesis of complex heterocyclic structures from simple dihalogenated precursors.
The table below outlines the conditions for such a one-pot cascade reaction, adapted from studies on analogous systems. acs.org
| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Sonogashira Coupling | Terminal Alkyne, PdCl₂, CuI, Et₃N, DMF, 60 °C | Alkynyl-substituted intermediate |
| 2 | Cyclization-Coupling | Alkene, Heat to 120 °C under air | Functionalized indole derivative |
| 3 | (Optional) Cleavage | t-BuNH₂, MeOH, Reflux | Final deprotected heterocycle |
Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Bromo 5 Iodobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) provides information about the number and electronic environment of hydrogen atoms in a molecule. In the case of ethyl 2-bromobenzoate (B1222928), a related compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and ethyl protons. chemicalbook.com The aromatic protons, being in different chemical environments due to the bromine substituent, often appear as a multiplet in the downfield region of the spectrum. chemicalbook.com The ethyl group gives rise to a characteristic quartet and triplet pattern, corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. chemicalbook.com
For derivatives such as ethyl 2-iodobenzoate (B1229623), the ¹H NMR data is in agreement with published data. amazonaws.com Specifically, the spectrum of ethyl 2-iodobenzoate shows signals at δ 166.6, 141.2, 135.5, 132.5, 130.8, 127.9, 94.0, 61.7, and 14.2 ppm. amazonaws.com Another derivative, ethyl 3-allyl-2-bromo-5-iodobenzoate, displays ¹H NMR signals (in CDCl₃, 300 MHz) at δ 7.95 (d, J = 2.0 Hz, 2H), 7.65 (d, J = 2.0 Hz, 2H), 4.30 (q, J = 7.2 Hz, 2H), and 1.33 (t, J = 7.2 Hz, 3H). d-nb.info
| ¹H NMR Data for Ethyl 2-bromobenzoate Derivatives |
| Compound |
| Ethyl 2-bromobenzoate |
| Ethyl 3-allyl-2-bromo-5-iodobenzoate |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For ethyl 2-bromobenzoate, the ¹³C NMR spectrum shows distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester group, the aromatic carbons, and the carbons of the ethyl group. chemicalbook.com The carbon attached to the bromine atom typically appears at a chemical shift that is influenced by the halogen's electronegativity and heavy atom effect. chemicalbook.com
In the case of ethyl 3-allyl-2-bromo-5-iodobenzoate, the ¹³C NMR spectrum (in CDCl₃, 75 MHz) shows signals at δ 166.2, 150.2, 138.6, 132.9, 128.0, 106.2, 93.7, 62.9, and 14.6 ppm. d-nb.info Similarly, the ¹³C NMR data for ethyl 2-iodobenzoate is consistent with previously reported values. amazonaws.com
| ¹³C NMR Data for Ethyl 2-bromobenzoate Derivatives |
| Compound |
| Ethyl 2-bromobenzoate |
| Ethyl 3-allyl-2-bromo-5-iodobenzoate |
| Ethyl 2-iodobenzoate |
¹³C NMR Spectroscopy.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For ethyl 3-allyl-2-bromo-5-iodobenzoate, the calculated exact mass for the molecular ion [M]⁺ is 479.7719, and the experimentally found value is 479.7745, confirming the chemical formula C₉H₇BrI₂O₂. d-nb.info This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
| HRMS Data for Ethyl 3-allyl-2-bromo-5-iodobenzoate |
| Ion |
| [M]⁺ |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing mixtures and identifying individual components. amazonaws.com In the context of Ethyl 2-Bromo-5-iodobenzoate, GC-MS can be used to assess the purity of a sample and to identify any byproducts from its synthesis. The mass spectrum obtained from the GC-MS analysis will show a molecular ion peak corresponding to the mass of the compound, as well as a characteristic fragmentation pattern that can be used to confirm its structure. For instance, the analysis of crude reaction mixtures containing similar aryl halides often utilizes GC-MS to determine the yield of the desired product. amazonaws.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of polar compounds that are not suitable for gas chromatography (GC). nih.gov In the context of this compound and its derivatives, LC-MS serves as a crucial tool for both qualitative and quantitative analysis.
The application of LC-MS extends to the characterization of halogenated benzoates to understand their degradation pathways. nih.gov For instance, a method utilizing an LC-Surveyor pump coupled to a MAT 253 isotope ratio mass spectrometer via an LC-Isolink interface has been developed for the analysis of halogenated benzoates. nih.gov Chromatographic separation can be achieved using a C18 column with a potassium hydrogen phosphate (B84403) buffer as the mobile phase. nih.gov This technique allows for the separation of various halogenated benzoates in under 40 minutes. nih.gov
In the analysis of complex mixtures, such as in metabolic studies or environmental monitoring, LC-MS/MS (tandem mass spectrometry) provides enhanced selectivity and specificity. nih.gov This is critical for the reliable quantification of target analytes in complex matrices. nih.gov The use of stable-isotopically labeled internal standards in LC-MS/MS assays further improves the accuracy of concentration measurements. nih.gov For example, in the analysis of fluorinated benzoic acid derivatives in saline waters, an optimized solid-phase extraction (SPE) followed by LC-MS/MS allowed for sensitive determination with detection limits between 0.01 and 0.05 ng/mL. researchgate.net
The fragmentation patterns observed in the mass spectra provide valuable structural information. For aromatic esters, mass spectrometric analysis can reveal characteristic fragmentation pathways that aid in the identification of unknown compounds. acs.org
A typical LC-MS setup for the analysis of halogenated benzoic acid derivatives might involve:
| Parameter | Condition |
| Chromatography System | Agilent 1100 HPLC System or similar mdpi.com |
| Column | C18 reverse-phase column (e.g., XBridge C18, 4.6 × 150 mm, 3.5 µm) mdpi.com |
| Mobile Phase | Gradient elution with water (containing 0.1% TFA) and methanol (B129727) mdpi.com |
| Detector | Mass Spectrometer (e.g., Agilent 6890N GC system with FID detector) csic.es |
| Ionization Source | Electrospray Ionization (ESI) dovepress.com |
Chromatographic Analysis for Purity and Separation
Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its derivatives.
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method routinely used to monitor the progress of chemical reactions. researchgate.netrsc.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.
In the synthesis of derivatives of this compound, TLC is performed on silica (B1680970) gel plates (e.g., Merck Silica Gel 60 F254). mdpi.commdpi.com Visualization of the separated spots is typically achieved under UV light at 254 nm. rsc.orgmdpi.com For compounds that are not UV-active, staining with reagents like potassium permanganate (B83412) can be employed. rsc.org
The choice of eluent (mobile phase) is crucial for achieving good separation. A common solvent system for halogenated aromatic compounds is a mixture of a nonpolar solvent like n-pentane or cyclohexane (B81311) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. mdpi.comepfl.ch The ratio of these solvents is adjusted to optimize the separation of the components. For example, a mixture of petroleum ether and ethyl acetate (99:1) has been used to monitor the synthesis of tert-butyl 5-bromo-2-iodobenzoate. rsc.org
Flash column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. csic.es This method is frequently employed in the synthesis of this compound derivatives to isolate the desired product from unreacted starting materials and byproducts. mdpi.comrsc.org
The stationary phase is typically silica gel (e.g., SiliaFlash® P60 or Merck Silica Gel 60). mdpi.comepfl.ch The crude reaction mixture is loaded onto the column and eluted with a suitable solvent system, often determined by prior TLC analysis. Gradient elution, where the polarity of the eluent is gradually increased, is commonly used to effectively separate compounds with different polarities. mdpi.com
For instance, in the synthesis of a derivative of this compound, purification was achieved by flash chromatography using a gradient of 0 to 30% ethyl acetate in cyclohexane. mdpi.com In another example, a derivative was purified using a cyclohexane:ethyl acetate gradient from 7:3 to 4:6. rsc.org
| Parameter | Typical Conditions |
| Stationary Phase | Silica Gel 60 (230-400 mesh) rsc.org |
| Eluent System | Mixtures of Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate dovepress.commdpi.comrsc.org |
| Detection | TLC analysis of collected fractions researchgate.net |
High-performance liquid chromatography (HPLC) is a highly efficient separation technique used for both qualitative and quantitative analysis. mdpi.com It offers higher resolution and sensitivity compared to TLC and flash chromatography.
In the context of this compound and its derivatives, HPLC is used to determine the purity of synthesized compounds and to quantify their amounts in various samples. mdpi.com Reversed-phase HPLC with a C18 column is a common setup. mdpi.com
A typical HPLC analysis involves:
Injection: A small volume of the sample solution is injected into the HPLC system.
Separation: The components of the sample are separated on the column based on their differential partitioning between the mobile and stationary phases.
Detection: A detector, such as a UV detector, measures the absorbance of the eluting compounds at a specific wavelength (e.g., 254 nm). mdpi.com The retention time (tR), the time it takes for a compound to elute from the column, is a characteristic property of the compound under specific chromatographic conditions. mdpi.com
For example, in the analysis of benzoic acid derivatives, an HPLC method was employed to quantify the content of a specific compound in extracts. mdpi.com The method utilized a C18 column and a gradient elution with water and methanol containing TFA. mdpi.com
Flash Column Chromatography for Purification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. lumenlearning.com
For this compound, the IR spectrum would exhibit characteristic absorption bands for the ester functional group and the aromatic ring. The carbonyl (C=O) stretching vibration of the ester group is expected to appear as a strong band in the region of 1760-1690 cm⁻¹. libretexts.orglibretexts.org The C-O stretching vibrations of the ester would also be present.
The aromatic nature of the compound gives rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C-C in-ring stretching vibrations typically observed in the 1600-1400 cm⁻¹ region. lumenlearning.comlibretexts.org The substitution pattern on the benzene (B151609) ring can also influence the IR spectrum, particularly in the "fingerprint" region (below 1500 cm⁻¹). The C-Br and C-I stretching vibrations are expected at lower frequencies, generally below 700 cm⁻¹. lumenlearning.com
A study on halogenated aryl maleic hydrazide derivatives showed that the energy absorbed due to molecular vibration affiliated with the halogen attachment occurs at slightly higher wavelengths as the halogen increases in atomic size (from fluoro to iodo). acs.org
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 lumenlearning.comlibretexts.org |
| Ester C=O Stretch | 1760-1690 libretexts.orglibretexts.org |
| Aromatic C-C Stretch (in-ring) | 1600-1400 lumenlearning.comlibretexts.org |
| C-Br Stretch | 690-515 lumenlearning.comlibretexts.org |
| C-I Stretch | ~500 |
Thermal Analysis Techniques (in context of complex formation)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are valuable for studying the thermal stability and decomposition of compounds, particularly in the context of metal complex formation.
When this compound or its corresponding carboxylic acid (3-bromo-5-iodobenzoic acid) is used as a ligand to form complexes with metal ions, thermal analysis can provide insights into the composition and stability of these complexes. researchgate.net
A study on rare-earth complexes with 3-bromo-5-iodobenzoate (B8622423) and 1,10-phenanthroline (B135089) utilized TG/DSC-FTIR to investigate their thermal decomposition. researchgate.net The TGA curve shows mass loss as a function of temperature, indicating the decomposition of ligands and the formation of metal oxide as the final residue. researchgate.net The DSC curve reveals endothermic or exothermic transitions, such as melting, decomposition, and phase changes. The heat capacities of these complexes can also be measured using DSC, and from this data, thermodynamic functions like enthalpy, entropy, and Gibbs free energy can be derived. researchgate.net
The thermal stability of such complexes is an important property, especially for applications in materials science, such as in display devices. researchgate.net
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, such as phase transitions. jbnu.ac.kr In a DSC experiment, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This can reveal phenomena like melting, crystallization, and glass transitions. epo.org
For instance, in the study of derivatives, DSC has been employed to examine the thermal behavior of novel compounds. jbnu.ac.kr While specific DSC data for this compound is not prominently available in the literature, studies on its direct precursor, 3-bromo-5-iodobenzoic acid, when complexed with rare-earth metals like Terbium (Tb) and Dysprosium (Dy), demonstrate the utility of this technique. researchgate.net These analyses involve measuring the heat capacities of the complexes over a wide temperature range (e.g., 263.15 K to 485.55 K) to derive thermodynamic functions such as enthalpy, entropy, and Gibbs free energy. researchgate.net In other applications, DSC is used to study the ability of enediyne derivatives to undergo Bergman cyclization. researchgate.net
The table below illustrates the type of data obtained from DSC analysis of metal complexes derived from 3-bromo-5-iodobenzoic acid.
| Complex | Temperature Range (K) | Purpose of Analysis | Derived Data |
| [Tb(3-Br-5-IBA)₃phen]₂ | 263.15 - 485.55 | Heat Capacity Measurement | Thermodynamic functions (Hᴛ - H₂₉₈.₁₅, Sᴛ - S₂₉₈.₁₅, Gᴛ - G₂₉₈.₁₅) |
| [Dy(3-Br-5-IBA)₃phen]₂ | 263.15 - 485.55 | Heat Capacity Measurement | Thermodynamic functions (Hᴛ - H₂₉₈.₁₅, Sᴛ - S₂₉₈.₁₅, Gᴛ - G₂₉₈.₁₅) |
Data sourced from a study on rare-earth complexes of 3-bromo-5-iodobenzoate. researchgate.net
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of compounds.
TGA studies on the rare-earth complexes of 3-bromo-5-iodobenzoic acid reveal a multi-stage decomposition process. researchgate.net For example, the thermogram of a samarium complex showed that decomposition began above 175°C, with a significant mass loss corresponding to the decomposition of the ligand occurring in a step-wise manner up to 466°C. researchgate.net In other research, TGA has been used to assess the thermal stability of conjugated tri(hetero)aryl derivatives and to determine the volatility of related compounds like ethyl 2-iodobenzoate. researchgate.netgoogle.com TGA is typically performed under an inert nitrogen atmosphere to study pure degradation, free from oxidative reactions. researchgate.net
The following table summarizes the thermal decomposition stages for rare-earth complexes of 3-bromo-5-iodobenzoic acid, as determined by TGA.
| Complex | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment |
| [Sm(3-Br-5-IBA)₃phen]₂ | 1 | >175 | - | Initial decomposition |
| 2 | 242 - 460 | ~30% | One ligand molecule |
This table is illustrative of TGA data for derivatives as found in the literature. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. The experimentally determined percentages of carbon (C), hydrogen (H), and other elements are compared against the theoretically calculated values based on the compound's molecular formula. This comparison is critical for verifying the purity and confirming the identity of a newly synthesized compound. researchgate.net
For this compound, the molecular formula is C₉H₈BrIO₂. Based on this formula, the theoretical elemental composition can be calculated. This analytical method is a standard procedure in the characterization of organic compounds.
| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass of C₉H₈BrIO₂ ( g/mol ) | Calculated Percentage (%) |
| Carbon | C | 12.01 | 354.97 | 30.45 |
| Hydrogen | H | 1.01 | 354.97 | 2.27 |
| Bromine | Br | 79.90 | 354.97 | 22.51 |
| Iodine | I | 126.90 | 354.97 | 35.75 |
| Oxygen | O | 16.00 | 354.97 | 9.01 |
Calculated values are based on the molecular formula and atomic masses.
UV-Visible and Fluorescence Spectroscopy of Derivatives
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the photophysical properties of molecules. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about electronic transitions within the molecule. Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light, revealing details about its excited states and relaxation pathways.
While the parent compound this compound is primarily a synthetic intermediate, its derivatives often possess interesting photophysical properties. For example, p-terphenyl (B122091) derivatives synthesized from methyl 5-bromo-2-iodobenzoate have been studied using these techniques. researchgate.net Similarly, rare-earth complexes with 3-bromo-5-iodobenzoate have been investigated, with the terbium (Tb) and dysprosium (Dy) complexes exhibiting the characteristic fluorescence emission transitions of their respective metal ions. researchgate.net Other research has focused on the synthesis of various heterocyclic systems and conjugated macrocycles from related iodo- and bromo-substituted precursors, with full characterization of their absorption and emission spectra. beilstein-journals.orgacs.org
The photophysical properties of several classes of derivatives are summarized below.
| Derivative Class | Absorption Maxima (λₘₐₓ, nm) | Emission Maxima (λₑₘ, nm) | Solvent/State |
| 1,3-bis(heteroaryl)benzenes | - | 411–461 | - |
| Terphenyls | - | - | - |
| [Tb(3-Br-5-IBA)₃phen]₂ | - | Characteristic Tb(III) transitions | - |
| [Dy(3-Br-5-IBA)₃phen]₂ | - | Characteristic Dy(III) transitions | - |
| Quinoxalino[2,3-b]phenoxazines | ~380, ~540 | ~580 | Toluene |
Data compiled from studies on various derivatives. researchgate.netresearchgate.netbeilstein-journals.org
Computational Chemistry and Theoretical Investigations of Ethyl 2 Bromo 5 Iodobenzoate
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic architecture of Ethyl 2-Bromo-5-iodobenzoate. These methods provide detailed information on molecular orbitals, electron density distribution, and other key electronic parameters that govern the molecule's properties.
While specific DFT studies exclusively on this compound are not prevalent in publicly accessible literature, extensive research on analogous halogenated benzoates allows for a well-grounded extrapolation of its expected electronic characteristics. nih.govresearchgate.net For instance, studies on similar molecules like methyl 4-chlorobenzoate (B1228818) have utilized DFT calculations with the B3LYP functional and 6-31G(d,p) basis set to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For this compound, the presence of two different halogen atoms at ortho and para positions relative to the ester group creates a unique electronic environment. The iodine atom, being more polarizable and less electronegative than bromine, is expected to significantly influence the frontier orbitals. Theoretical calculations on similar bromo-substituted aromatic compounds have also been used to analyze bond lengths and angles, providing a computed structure that can be compared with experimental data if available. researchgate.net
Table 1: Representative Electronic Structure Parameters for Halogenated Benzoates (Analogous Data)
| Parameter | Representative Value | Significance | Source Compound Example |
|---|---|---|---|
| HOMO Energy | ~ -6.6 eV | Indicates electron-donating capability | Methyl 4-chlorobenzoate |
| LUMO Energy | ~ -1.7 eV | Indicates electron-accepting capability | Methyl 4-chlorobenzoate |
| HOMO-LUMO Gap (ΔE) | ~ 4.9 eV | Relates to chemical reactivity and stability | Methyl 4-chlorobenzoate |
| Calculated Dihedral Angle (Carbonyl-Aromatic Plane) | ~ 15° | Describes molecular conformation and steric effects | Ethyl 2-iodo-5-methylbenzoate |
This table presents data from analogous compounds to illustrate the types of parameters obtained from quantum chemical calculations. The exact values for this compound would require a dedicated DFT study.
Furthermore, DFT is used to calculate the molecular electrostatic potential (MESP), which maps the electron density to identify regions of positive and negative electrostatic potential. mdpi.com For this compound, these maps would visualize the electron-rich areas (like the carbonyl oxygen) and electron-deficient areas, offering clues to its intermolecular interactions and reactive sites.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, providing insights into its conformational dynamics and interactions with its environment. umaryland.edu These simulations solve Newton's equations of motion for a system of atoms, governed by a potential energy function known as a force field. umaryland.eduacs.org
For halogenated aromatic compounds, specialized force fields like CHARMM and AMBER are often employed. acs.orgnih.gov Recent developments have focused on improving these force fields to accurately model halogen-specific interactions, such as halogen bonding, which are critical for understanding the behavior of molecules like this compound in condensed phases or in complex with biological macromolecules. umaryland.edunih.gov
An MD simulation of this compound would typically involve the following steps:
System Setup : Defining the molecule's initial coordinates and placing it in a simulation box, often with a solvent like water or an organic solvent to mimic experimental conditions.
Energy Minimization : Optimizing the geometry to remove any unfavorable atomic clashes.
Equilibration : Gradually heating the system to the desired temperature and adjusting the pressure (in an NPT ensemble) to achieve a stable state. acs.org
Production Run : Running the simulation for a set amount of time (nanoseconds to microseconds) to collect data on the molecule's trajectory. acs.org
From the trajectory, various properties can be analyzed, such as conformational changes (e.g., rotation around the ester bond), interactions with solvent molecules, and transport properties. In studies of similar halogenated ligands interacting with proteins, MD simulations have been used to calculate binding free energies and identify key intermolecular forces, such as van der Waals and electrostatic interactions. acs.orgmdpi.com
Table 2: Key Aspects of Molecular Dynamics Simulations for Aromatic Halides
| Simulation Aspect | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of parameters and equations describing the potential energy of the system. umaryland.edu | Specialized force fields (e.g., FF18SB, GAFF) are needed to accurately model the polarizability and interactions of bromine and iodine. acs.orgnih.gov |
| Solvation | Explicitly or implicitly modeling the solvent environment. | Determines how the molecule interacts with its surroundings and influences its conformational preferences. |
| Binding Free Energy | Calculation of the energy associated with a molecule binding to a target (e.g., a protein). acs.org | Predicts the strength of interaction in biological or materials science contexts. |
| Radial Distribution Functions | Describes the probability of finding another atom at a certain distance from a reference atom. | Reveals the structure of the solvent shell and specific interactions like hydrogen or halogen bonds. |
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its characteristic reactions, such as palladium-catalyzed cross-coupling. rsc.org The presence of two different halogens, bromine at the ortho-position and iodine at the para-position, presents an interesting case for regioselectivity.
Conceptual DFT provides a framework for quantifying reactivity through various descriptors:
Chemical Potential (μ) : Relates to the tendency of electrons to escape the system. mdpi.com
Chemical Hardness (η) : Measures resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω) : Quantifies the electron-accepting capability. mdpi.com
Fukui Functions and Parr Functions : Identify the most reactive sites within the molecule for nucleophilic or electrophilic attack. mdpi.com
For this compound, these descriptors would predict that the carbon-halogen bonds are the primary sites for reaction. It is well-established in organic synthesis that the carbon-iodine bond is more reactive (i.e., has a lower bond dissociation energy) than the carbon-bromine bond in palladium-catalyzed reactions. Computational models can quantify this difference. A recent study developed a predictive model for the activation energy (ΔG‡) of oxidative addition of aryl halides to palladium complexes. rsc.org This model can quantitatively predict the relative reactivity of the C-I versus the C-Br bond in a molecule like this compound, confirming that reactions like Suzuki or Sonogashira coupling would selectively occur at the C-I bond under appropriate conditions. rsc.orgsmolecule.com
DFT calculations are also used to map the entire potential energy surface of a reaction, identifying the structures of transition states and intermediates. rsc.org This allows for a step-by-step investigation of the reaction mechanism, such as the oxidative addition, transmetalation, and reductive elimination steps in a Suzuki coupling cycle. Such studies can explain the role of ligands on the palladium catalyst and the influence of the substrate's electronic and steric properties on the reaction outcome.
Applications of Ethyl 2 Bromo 5 Iodobenzoate in Medicinal Chemistry and Biological Sciences
Precursor in Pharmaceutical Synthesis
The utility of ethyl 2-bromo-5-iodobenzoate as a foundational building block is evident in its application in the synthesis of various pharmaceutical agents. Its di-halogenated phenyl ring serves as a versatile scaffold for creating more complex structures through reactions like palladium-catalyzed cross-coupling. sigmaaldrich.com
This compound is a key starting material in the development of novel, biologically active compounds. For instance, it has been used in the multi-step synthesis of potential inhibitors for the phosphodiesterase 2A (PDE2A) enzyme, which is a target for neuroimaging. rssing.com In one reported synthesis, this compound was converted into ethyl 2-bromo-5-(1-hydroxybutyl)benzoate, a key intermediate, in an 84% yield. rssing.com The distinct reactivity of the iodine and bromine substituents allows for sequential, selective chemical modifications, which is a crucial feature in building complex pharmaceutical candidates. sigmaaldrich.com
The carboxylic acid precursor of the title compound, 2-bromo-5-iodobenzoic acid, serves as a starting reagent in the synthesis of potent thromboxane (B8750289) receptor antagonists. chemicalbook.com Thromboxane receptor antagonists are investigated for their potential therapeutic effects in patients with conditions like diabetes mellitus, who have an increased propensity for generating thromboxane A2, a molecule that contributes to heightened platelet reactivity and vascular inflammation. chemicalbook.com In the synthesis of the drug candidate EV-077, a thromboxane receptor antagonist and thromboxane synthase inhibitor, 2-bromo-5-iodobenzoic acid is first converted to 2-bromo-5-iodo-benzoyl chloride. chemicalbook.com This acyl chloride is then reacted with other intermediates to construct the final complex molecule. chemicalbook.com
The structural framework provided by this compound is relevant in the pursuit of new anti-inflammatory and analgesic drugs. The aminocarbonylation of ethyl 2-substituted 5-iodobenzoates has been explored to produce various 5-carboxamide and 5-glyoxylamide derivatives. chemsrc.com Subsequent testing of these novel compounds for cytotoxicity and their potential as anticancer agents has been a subject of research. chemsrc.com Furthermore, biphenyl (B1667301) derivatives, which can be synthesized using precursors like this compound via cross-coupling reactions, are a structural feature of many non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis of Thromboxane Receptor Antagonists.
Derivatization for Biological Activity Studies
Modifying the structure of this compound is a key strategy to create new families of compounds and study how these structural changes influence biological activity.
Researchers have synthesized novel hydrazide-hydrazone derivatives starting from the closely related methyl 5-bromo-2-iodobenzoate to investigate their cytotoxic potential. chemicalbook.com The synthesis involves converting the ester into 5-bromo-2-iodobenzhydrazide, which is then condensed with various aromatic aldehydes to produce a library of new hydrazide-hydrazone compounds. chemicalbook.com These molecules, which incorporate a hydrazide-hydrazone moiety, are of therapeutic interest due to their potential antimicrobial and anticancer properties.
A series of fourteen novel hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid were evaluated for their in vitro antiproliferative activity against human cancer cell lines, including the renal cell carcinoma line (769-P) and hepatocellular carcinoma line (HepG2). chemicalbook.com The study found that several of the synthesized derivatives exhibited significant and selective cytotoxicity against these cancer cells.
The introduction of specific chemical groups to the hydrazone structure was shown to be advantageous for cytotoxicity. Notably, derivatives containing a chloro substituent or a nitro group demonstrated high cytotoxicity and selectivity towards the tumor cells. chemicalbook.com
| Compound ID | Key Structural Feature | Observed Cytotoxic Activity | Selectivity |
|---|---|---|---|
| Compound 5 | 2,4-dichlorophenyl group | High and diverse cytotoxicity against cancer cell lines. | Not specified |
| Compound 7 | 3-nitrophenyl group | Very significant inhibitory effect in tumor cells. | Very selective. |
| Compound 9 | 4-nitrophenyl group | Very significant inhibitory effect in tumor cells. | Very selective. |
| Compound 13 | 4-chlorophenyl group | High antiproliferative activity against both 769-P and HepG2 cell lines. | Satisfactory selectivity. |
| Compound 8 | 2-nitrophenyl group | Lower inhibitory effect in tumor cells compared to others. | High selectivity. |
Hydrazide-Hydrazone Derivatives for Cytotoxicity.
Investigations into Molecular Mechanisms (e.g., COX-2 inhibition)
While direct studies on the COX-2 inhibitory activity of this compound are not extensively documented, research into related structures provides insight into its potential role as a scaffold for designing COX-2 inhibitors. Cyclooxygenase (COX) is an enzyme that exists in two primary isoforms, COX-1 and COX-2. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and is associated with inflammation. nih.gov Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov
The development of selective COX-2 inhibitors is a key area in medicinal chemistry, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Research has shown that derivatives of various carboxylic acids, including those structurally related to benzoic acid, can be potent and selective COX-2 inhibitors. For instance, modifying the carboxylate group of certain NSAIDs has been a successful strategy to enhance COX-2 selectivity. nih.gov
In a study focused on hydrazide-hydrazones derived from 5-bromo-2-iodobenzoic acid, a derivative of this compound, one compound incorporating an indole (B1671886) scaffold was suggested to exert its cytotoxic effects on cancer cells through the plausible inhibition of the COX-2 mediated signaling pathway. researchgate.net This finding highlights the potential for derivatives of the core 2-bromo-5-iodobenzoic acid structure to interact with the COX-2 enzyme. researchgate.net The structural features of these derivatives, influenced by the initial arrangement of substituents on the phenyl ring of this compound, are crucial for their biological activity. researchgate.net
Antimicrobial Properties of Related Metal Complexes
Metal complexes of organic ligands often exhibit enhanced biological activity compared to the free ligands. This is attributed to factors like chelation, which can increase lipophilicity and facilitate penetration through cell membranes. jchemlett.com
Research has demonstrated that metal complexes derived from ligands related to benzoic acid show significant antibacterial properties. For instance, rare-earth metal complexes of 3-bromo-5-iodobenzoic acid with 1,10-phenanthroline (B135089) have been synthesized and evaluated for their antimicrobial activity. researchgate.net These complexes exhibited good antibacterial activity against Escherichia coli and moderate activity against Staphylococcus aureus. researchgate.net The increased activity of the metal complexes compared to the free ligand is a commonly observed phenomenon. jchemlett.comnih.gov The chelation of the metal ion to the ligand can enhance its lipophilic character, which is a key factor in determining antimicrobial efficacy. jchemlett.com
| Complex | Bacterial Strain | Activity Level |
|---|---|---|
| [Er(3-Br-5-IBA)₃phen]₂ | Escherichia coli | Good |
| [Er(3-Br-5-IBA)₃phen]₂ | Staphylococcus aureus | Moderate |
| [Tb(3-Br-5-IBA)₃phen]₂ | Escherichia coli | Good |
| [Tb(3-Br-5-IBA)₃phen]₂ | Staphylococcus aureus | Moderate |
| [Dy(3-Br-5-IBA)₃phen]₂ | Escherichia coli | Good |
| [Dy(3-Br-5-IBA)₃phen]₂ | Staphylococcus aureus | Moderate |
| [Ho(3-Br-5-IBA)₃phen]₂ | Escherichia coli | Good |
| [Ho(3-Br-5-IBA)₃phen]₂ | Staphylococcus aureus | Moderate |
Similar to their antibacterial properties, metal complexes of ligands derived from halogenated benzoic acids have also been investigated for their antifungal activity. The aforementioned rare-earth metal complexes of 3-bromo-5-iodobenzoic acid and 1,10-phenanthroline displayed moderate antifungal activity against Candida albicans. researchgate.net The search for new and effective antifungal agents is crucial, and metal complexes represent a promising class of compounds. A significant percentage of metal-containing compounds screened for antimicrobial activity have shown effectiveness against fungal strains like Candida.
| Complex | Fungal Strain | Activity Level |
|---|---|---|
| [Er(3-Br-5-IBA)₃phen]₂ | Candida albicans | Moderate |
| [Tb(3-Br-5-IBA)₃phen]₂ | Candida albicans | Moderate |
| [Dy(3-Br-5-IBA)₃phen]₂ | Candida albicans | Moderate |
| [Ho(3-Br-5-IBA)₃phen]₂ | Candida albicans | Moderate |
Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus).
Radiopharmaceutical and Imaging Agent Development
The presence of iodine in this compound makes it a particularly interesting precursor for the development of radiopharmaceuticals. Radioisotopes of iodine are widely used in nuclear medicine for both diagnostic and therapeutic purposes. mdpi.com Furthermore, the bromine atom can be a site for introducing other functionalities, including positron-emitting radionuclides like ¹⁸F.
This compound has been utilized as a starting material in the multi-step synthesis of precursors for radiolabeled probes. For instance, it was used in the synthesis of a precursor for an ¹⁸F-labeled inhibitor targeting the phosphodiesterase 2A (PDE2A), an enzyme relevant in neurodegenerative diseases. mdpi.com The synthesis involved converting this compound into an intermediate benzyl (B1604629) alcohol, which was then further elaborated to create the final precursor for radiofluorination. mdpi.com
The development of ¹⁸F-labeled compounds is of great interest for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.gov The synthesis of such probes often involves nucleophilic substitution reactions to introduce the ¹⁸F isotope. researchgate.net
Furthermore, the iodo- and bromo-substituents on the benzoate (B1203000) scaffold are valuable for creating radioiodinated prosthetic agents. These are small molecules that are first labeled with a radioisotope of iodine and then conjugated to a larger biomolecule, such as an antibody or peptide. mdpi.commdpi.com This indirect labeling strategy is often necessary when the target biomolecule cannot be directly radioiodinated without compromising its function. mdpi.com For example, N-succinimidyl-4-iodobenzoate (SIB) is a well-known prosthetic group used for the radioiodination of proteins. mdpi.com Derivatives of this compound can be envisioned as precursors to novel prosthetic groups with tailored properties. For example, a residualizing prosthetic agent, maleimidoethyl 3-(guanidinomethyl)-5-iodobenzoate (MEGMB), was developed for site-specific radioiodination. nih.gov
Radiolabeled probes derived from precursors like this compound are crucial for the preclinical evaluation of new diagnostic agents for neuroimaging. PET imaging with specific radiotracers allows for the non-invasive study of biological processes in the brain. nih.gov
Synthesis of Radiolabeled Probes (e.g., 18F-labeled inhibitors, radioiodinated prosthetic agents).
Inhibition of Enzymatic Pathways (e.g., Purine (B94841) Nucleoside Phosphorylase)
While direct studies on the inhibitory effects of this compound on purine nucleoside phosphorylase (PNP) are not extensively documented in publicly available research, the broader class of halogenated benzoates, to which this compound belongs, has demonstrated potential as enzyme inhibitors. smolecule.com The strategic placement of halogen atoms on the benzoate ring can significantly influence the molecule's interaction with biological targets, including enzymes. smolecule.comsci-hub.se The presence of both bromine and iodine in this compound may enhance its binding affinity to the active sites of certain enzymes. smolecule.com
Research into structurally similar compounds provides valuable insights. For instance, derivatives of halogenated benzoates have been shown to inhibit various enzymes. One study highlighted that altholactone (B132534) derivatives modified with a halogenated benzoate group exhibited greater inhibitory activity against the Topoisomerase IIα enzyme, which is crucial for DNA replication. nih.gov This suggests that the halogenated benzoate moiety can be a key pharmacophore in the design of enzyme inhibitors.
Furthermore, a study involving an isomer, Ethyl 5-bromo-2-iodobenzoate, demonstrated inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication. The compound's iodine atom was noted to participate in halogen bonding with the catalytic residues of the enzyme, leading to the impairment of viral DNA integration with an IC₅₀ value of 25 µM. vulcanchem.com This finding underscores the potential of bromo-iodinated ethyl benzoates to function as enzyme inhibitors.
Although direct evidence for this compound as a PNP inhibitor is lacking, a related compound, Methyl 5-bromo-2-iodobenzoate, has been utilized as a starting material in the synthesis of novel purine nucleoside phosphorylase inhibitors. nih.govacs.org This synthetic connection, while not demonstrating direct inhibitory action of the initial compound, suggests that the bromo-iodobenzoate scaffold is considered a viable starting point for developing potent inhibitors of PNP. Purine nucleoside phosphorylases are enzymes involved in the purine salvage pathway, and their inhibition is a therapeutic strategy for certain metabolic and autoimmune diseases. nih.gov
The general principle of enzyme inhibition by substituted benzoates has been recognized for some time. For example, various monosubstituted benzoic acid derivatives have been shown to inhibit D-amino acid oxidase. sci-hub.se The nature and position of the substituent on the benzene (B151609) ring play a critical role in the inhibitory capacity. sci-hub.se
Table of Research Findings on Related Halogenated Benzoates
| Compound/Derivative | Enzyme Target | Finding | Reference |
| Ethyl 5-bromo-2-iodobenzoate | HIV-1 Integrase | Inhibited viral DNA integration with an IC₅₀ of 25 µM. | vulcanchem.com |
| Halogenated benzoate altholactone derivatives | Topoisomerase IIα | Showed greater inhibitory activity than the parent altholactone. | nih.gov |
| Methyl 5-bromo-2-iodobenzoate | Purine Nucleoside Phosphorylase (PNP) | Used as a precursor in the synthesis of novel PNP inhibitors. | nih.govacs.org |
| Monosubstituted benzoic acids | D-Amino acid oxidase | Demonstrated inhibitory activity, dependent on the substituent. | sci-hub.se |
Applications in Advanced Materials Science
Integration into Polymeric Systems
Ethyl 2-Bromo-5-iodobenzoate serves as a building block for creating specialized polymers. The presence of bromine and iodine atoms offers selective reactivity, enabling its integration into polymer chains through various cross-coupling reactions. smolecule.com While direct polymerization of this compound is not widely documented, analogous compounds such as other halogenated benzoates and thiophenes are used in the synthesis of polymers for organic electronics and other advanced applications. chemimpex.comjcu.edu.au The di-halogenated structure allows for stepwise functionalization, where one halogen can be reacted to incorporate the molecule into a polymer backbone, while the other remains available for further modification of the polymer's properties. This potential for selective functionalization makes it a candidate for the development of complex polymeric architectures. smolecule.com
Development of Specialty Chemicals
This compound is a key intermediate in the synthesis of a variety of specialty chemicals. smolecule.com Its utility stems from the differential reactivity of the C-Br and C-I bonds, which allows for selective, sequential cross-coupling reactions like Suzuki and Sonogashira couplings. vulcanchem.com This enables the construction of complex, highly functionalized molecules that would be difficult to synthesize otherwise.
A significant application is in the preparation of precursors for sophisticated research tools in medicinal chemistry. For example, this compound is used in the synthesis of Ethyl 2-bromo-5-(1-hydroxybutyl)benzoate, a key intermediate for a novel phosphodiesterase 2A (PDE2A) inhibitor developed for neuroimaging studies. nih.gov This highlights its role in creating highly specialized molecules for advanced scientific research.
Table 1: Synthetic Applications of this compound
| Reaction Type | Reactant | Product | Application Area |
|---|---|---|---|
| Grignard Reaction followed by Aldol Addition | Butanal | Ethyl 2-bromo-5-(1-hydroxybutyl)benzoate | Precursor for Medicinal Chemistry Research |
| Cross-Coupling Reactions | Various organometallic reagents | Functionalized benzoate (B1203000) derivatives | Organic Synthesis, Materials Science |
Environmental Aspects and Degradation Research of Halogenated Benzoate Compounds
Bioremediation Pathways for Halogenated Aromatics
Bioremediation offers a cost-effective and environmentally sound approach to detoxify sites contaminated with halogenated organic compounds. enviro.wikinih.gov Microorganisms have evolved diverse metabolic strategies to utilize these xenobiotic compounds as sources of carbon and energy. nih.govnih.gov The process generally involves transforming the pollutants into harmless metabolites or completely mineralizing them into carbon dioxide and water. nih.gov For many halogenated aromatics, the initial steps involve enzymatic reactions that prepare the molecule for the removal of halogen substituents and subsequent cleavage of the aromatic ring. researchgate.netresearchgate.net
Bacteria, particularly from the genus Pseudomonas, are well-documented for their ability to degrade a wide array of aromatic and halogenated organic compounds. researchgate.net Many of these degradative capabilities are encoded on plasmids, which can be transferred between bacteria, facilitating adaptation to new pollutants. researchgate.net The microbial degradation of haloaromatic carboxylates, such as chlorobenzoates, often proceeds through a multi-step pathway. nih.govresearchgate.net
Upper Pathway: Initial enzymatic reactions convert complex halogenated aromatics into simpler intermediates like halogenated benzoates or catechols. nih.govresearchgate.net
Middle Pathway: This crucial stage involves the removal of the halogen atom(s) (dehalogenation) and activation of the aromatic ring, often through the action of oxygenases. nih.gov
Lower Pathway: The resulting non-halogenated intermediates, such as catechol or protocatechuate, are funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. researchgate.netresearchgate.net
For instance, the degradation of polychlorinated biphenyls (PCBs) by Pseudomonas species can yield chlorobenzoates as metabolites. nih.govresearchgate.net These chlorobenzoates are then further metabolized. One common strategy involves dioxygenase enzymes that incorporate two oxygen atoms into the aromatic ring, leading to the formation of a chlorocatechol. researchgate.net This intermediate can then undergo ring cleavage, a key step in mineralization. researchgate.net Some phototrophic bacteria, such as Rhodopseudomonas palustris, have also been shown to degrade chlorobenzoates under anaerobic conditions. scirp.orgresearchgate.net
| Organism/Group | Metabolized Compound(s) | Key Degradation Feature | Reference |
|---|---|---|---|
| Pseudomonas species | Chlorobenzoates, Polychlorinated Biphenyls (PCBs) | Aerobic degradation via chlorocatechol pathway. researchgate.netresearchgate.net | researchgate.net, researchgate.net |
| Rhodopseudomonas palustris | 3-Chlorobenzoate | Anaerobic phototrophic metabolism. scirp.orgresearchgate.net | scirp.org, researchgate.net |
| Denitrifying Consortia | Monochlorinated Benzoates | Anaerobic degradation coupled to denitrification. oup.com | oup.com |
| Arthrobacter species | 4-Chlorobenzoate (B1228818) | Hydrolytic dehalogenation. nih.gov | nih.gov |
Reductive dehalogenation is a critical process, especially under anaerobic conditions, where a halogen substituent on an aromatic ring is replaced by a hydrogen atom. enviro.wikimdpi.com This reaction is a form of microbial respiration for some bacteria, known as organohalide-respiring bacteria, which use halogenated compounds as terminal electron acceptors. enviro.wikirutgers.edu The process reduces the toxicity of the compound and often makes it more susceptible to further degradation. enviro.wiki
Several methods for reductive dehalogenation have been documented:
Catalytic Hydrogenation: This method can remove bromo and chloro groups from aromatic rings under neutral conditions using a catalyst like palladium-on-carbon (Pd/C). organic-chemistry.orgorganic-chemistry.org Bromides are generally reduced more easily and under milder conditions than chlorides. organic-chemistry.orgorganic-chemistry.org
Metal-Mediated Dehalogenation: Metals like zinc can be used to achieve dehalogenation of aryl halides in aqueous systems. psu.edu
Hydride-Based Reduction: Nanometric sodium hydride, activated by catalysts such as lanthanide chlorides, has shown high reactivity for the reductive dehalogenation of aryl halides. tandfonline.com
The ease of reductive dehalogenation generally follows the order of the carbon-halogen bond strength: C-I < C-Br < C-Cl < C-F. This indicates that iodinated and brominated compounds like Ethyl 2-Bromo-5-iodobenzoate are more susceptible to this degradation pathway than their chlorinated or fluorinated counterparts.
Microbial Metabolism of Haloaromatic Carboxylates (e.g., by Pseudomonas species).
Chemical Degradation Processes in Environmental Matrices (e.g., hydrolysis)
In addition to biological processes, halogenated benzoates can undergo chemical degradation in the environment. One of the primary abiotic degradation pathways for ester-containing compounds like this compound is hydrolysis.
Hydrolysis involves the cleavage of the ester bond by reaction with water, which can be catalyzed by acid or base. In environmental matrices, this reaction would convert the ethyl ester back to its corresponding carboxylic acid (2-Bromo-5-iodobenzoic acid) and ethanol (B145695). evitachem.com
Reaction: this compound + H₂O ⇌ 2-Bromo-5-iodobenzoic acid + Ethanol
Conditions: The rate of hydrolysis is dependent on pH and temperature. Alkaline conditions typically accelerate the hydrolysis of esters. For example, the hydrolysis of the related compound Ethyl 5-chloro-2-iodobenzoate to its carboxylic acid is achieved in the laboratory using sodium hydroxide (B78521) and ethanol at elevated temperatures (70–80°C).
The resulting halogenated benzoic acid is generally more water-soluble than its ester form, which affects its environmental transport and bioavailability for microbial degradation.
Ecological Impact Studies of Related Compounds
The ecological impact of halogenated aromatic compounds is a significant concern due to their potential toxicity. scirp.org While specific data on this compound is limited, studies on related halogenated benzoic acids provide valuable insights into their potential effects on aquatic ecosystems.
A study on the toxicity of various benzoic acid derivatives to the freshwater green alga Pseudokirchneriella subcapitata found that halogenation significantly influences toxicity. researchgate.netnih.gov The toxicity of halogenated benzoic acids was found to be directly related to the compound's hydrophobicity (logKow). researchgate.netnih.gov Compounds like 3-bromobenzoic acid and 4-bromobenzoic acid were identified as possessing a much higher risk to aquatic organisms compared to non-halogenated benzoic acid. nih.gov
| Compound | EC50 (mg/L) (based on final yield) | NOEC (mg/L) | Risk Assessment |
|---|---|---|---|
| Benzoic acid | 32.3 | 10.0 | Lower Risk |
| 4-Chlorobenzoic acid | 8.82 | 0.89 | Higher Risk |
| 3-Bromobenzoic acid | 4.01 | 0.28 | Higher Risk |
| 4-Bromobenzoic acid | 4.91 | 0.56 | Higher Risk |
| EC50: Median effective concentration causing 50% inhibition. NOEC: No-observed-effect concentration. |
These findings suggest that halogenated benzoates, which can be formed from the hydrolysis of their respective esters, can pose a significant hazard to primary producers in aquatic environments. The presence of multiple halogen atoms, particularly bromine and iodine, on the benzoate (B1203000) structure could potentially enhance this toxicity.
Q & A
Q. What are the standard synthetic routes for preparing Ethyl 2-Bromo-5-iodobenzoate, and what methodological considerations are critical for reproducibility?
this compound is commonly synthesized via halogenation or coupling reactions. A validated method involves reacting this compound with butanal in tetrahydrofuran (THF) using iPrMgCl·LiCl as a Grignard reagent. Key considerations include:
- Reagent stoichiometry : Maintain a 1:1.1 molar ratio of substrate to Grignard reagent to minimize side reactions.
- Temperature control : Perform reactions at 0–25°C to avoid thermal decomposition.
- Purification : Use flash chromatography with a gradient of 0–30% ethyl acetate in cyclohexane to isolate the product (84% yield) as a colorless oil .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are essential for verifying substitution patterns. Bromine and iodine atoms induce distinct splitting due to isotopic effects (Br/Br, I).
- X-ray crystallography : Use SHELXL for small-molecule refinement and ORTEP-III for graphical representation of crystal structures. This compound derivatives often crystallize in monoclinic systems, with halogen atoms influencing packing motifs .
Q. How can flash chromatography be optimized for purifying halogenated benzoate derivatives?
- Stationary phase : Silica gel (230–400 mesh) with low metal content minimizes interactions with halogens.
- Mobile phase : Gradient elution (e.g., cyclohexane/ethyl acetate) resolves iodinated and brominated byproducts. Monitor fractions via TLC (Rf = 0.3–0.5) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Grignard-based synthesis of this compound derivatives?
- Kinetic control : Add Grignard reagents slowly at low temperatures (−10°C) to suppress nucleophilic displacement of iodine.
- Solvent selection : THF enhances reagent solubility but may require anhydrous conditions to prevent hydrolysis.
- Catalytic additives : Use CuI (5 mol%) to promote regioselective coupling in cross-coupling reactions .
Q. How do isotopic effects of bromine and iodine influence NMR interpretation, and how can these challenges be addressed?
- Quadrupolar broadening : Iodine () causes significant line broadening in H NMR. Use higher magnetic fields (≥500 MHz) and C DEPT experiments for clarity.
- Isotopic splitting : Bromine’s dual isotopes (Br/Br) split signals into doublets. Simulate spectra using ACD/Labs or MestReNova to deconvolute overlapping peaks .
Q. What computational approaches are suitable for modeling the electronic effects of bromine and iodine in this compound?
- DFT calculations : Use Gaussian or ORCA to optimize geometries and analyze electrostatic potential maps. Halogen bonding (C–Br···O and C–I···O) significantly impacts molecular conformation.
- Molecular docking : Study interactions with enzymes (e.g., PDE2A inhibitors) using AutoDock Vina, accounting for halogen-bond donor-acceptor pairs .
Q. How can crystallographic data resolve ambiguities in structural assignments of halogenated benzoates?
- High-resolution X-ray diffraction : Collect data at 100 K to reduce thermal motion artifacts. Refine structures with SHELXL, focusing on anisotropic displacement parameters for halogens.
- Hirshfeld surface analysis : Quantify halogen···π interactions using CrystalExplorer to validate packing models .
Q. What hydrolytic pathways convert this compound to 5-Bromo-2-iodobenzoic acid, and how are these monitored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
